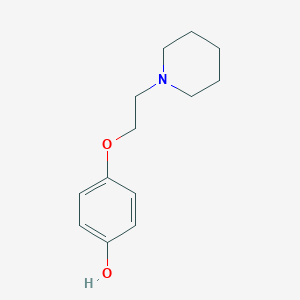

4-(2-(Piperidin-1-YL)ethoxy)phenol

Description

Properties

IUPAC Name |

4-(2-piperidin-1-ylethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-12-4-6-13(7-5-12)16-11-10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMJHNYRDUELOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442454 | |

| Record name | 4-[2-(Piperidin-1-yl)ethoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100238-42-4 | |

| Record name | 4-[2-(1-Piperidinyl)ethoxy]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100238-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(Piperidin-1-yl)ethoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-[2-(1-piperidinyl)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-(Piperidin-1-YL)ethoxy)phenol (CAS: 100238-42-4): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(Piperidin-1-YL)ethoxy)phenol, with the CAS number 100238-42-4, is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural architecture, featuring a phenol, a piperidine ring, and an ether linkage, positions it as a valuable intermediate in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, insights into its role in drug development, particularly as a precursor to Selective Estrogen Receptor Modulators (SERMs), and robust analytical methodologies for its characterization and quality control.

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability. When incorporated into larger molecules, the piperidine ring can engage in crucial interactions with biological targets. The phenolic hydroxyl group offers a reactive handle for further chemical modifications, making this compound a versatile building block for creating diverse chemical libraries for drug screening.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 100238-42-4 | [1] |

| Molecular Formula | C₁₃H₁₉NO₂ | [2] |

| Molecular Weight | 221.30 g/mol | [3] |

| Boiling Point | 372.7±22.0 °C (Predicted) | [4] |

| Density | 1.096±0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.31±0.15 (Predicted) | [4] |

| Appearance | Off-white to pale yellow solid | [5] |

| Storage | Store in a dry, sealed place | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This approach involves the reaction of a phenoxide with a suitable alkyl halide.

Conceptual Synthetic Pathway

Sources

- 1. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]

- 2. 1stsci.com [1stsci.com]

- 3. CAS 100238-42-4 | 4-[2-(1-Piperidinyl)ethoxy] phenol - Synblock [synblock.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-(2-(Piperidin-1-YL)ethoxy)phenol: A Core Moiety in Pharmaceutical Development

This guide provides a comprehensive technical overview of 4-(2-(Piperidin-1-YL)ethoxy)phenol, a key chemical intermediate in modern pharmacology. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's essential properties, synthesis, and critical role as a foundational building block for advanced therapeutic agents, particularly Selective Estrogen Receptor Modulators (SERMs).

Core Compound Identification and Properties

This compound is a bifunctional organic molecule featuring a phenol group, an ether linkage, and a saturated piperidine heterocycle. This specific arrangement of functional groups makes it an invaluable precursor in multi-step organic syntheses.

Molecular Formula and Weight

The fundamental chemical identity of the compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical and Registry Data

The table below summarizes the key quantitative and registry information for this compound. These identifiers are essential for sourcing, regulatory documentation, and literature searches.

| Property | Value | Source |

| CAS Number | 100238-42-4 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.30 g/mol | [1] |

| Boiling Point | 372.7 °C at 760 mmHg (Predicted) | [3] |

| Density | ~1.10 g/cm³ (Predicted) | [3] |

| Appearance | Typically an off-white to pale yellow solid | - |

| SMILES | O(c1ccc(OCCN2CCCCC2)cc1) | [2] |

Figure 1: 2D Chemical Structure of this compound.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This classic yet robust nucleophilic substitution reaction is favored for its high efficiency and reliability in forming the critical ether bond.

Causality in Synthesis Design

The choice of the Williamson ether synthesis is deliberate. The phenolic hydroxyl group of hydroquinone is weakly acidic and can be readily deprotonated by a suitable base (e.g., potassium carbonate) to form a potent phenoxide nucleophile. This nucleophile then attacks an electrophilic alkyl halide, such as 1-(2-chloroethyl)piperidine. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving the phenoxide anion highly reactive and accessible for the SN2 reaction, thereby maximizing the reaction rate and yield.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from hydroquinone and 1-(2-chloroethyl)piperidine hydrochloride.

Reagents:

-

Hydroquinone

-

1-(2-chloroethyl)piperidine hydrochloride

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

-

Addition of Electrophile: Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq) to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine. This removes any unreacted acidic phenol and residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Application in Drug Development: The SERM Connection

The primary and most significant application of this compound is its use as a critical building block in the synthesis of Selective Estrogen Receptor Modulators (SERMs).

Role as a Pharmacophoric Moiety

SERMs, such as Raloxifene, are characterized by a specific three-dimensional structure that allows them to bind to estrogen receptors (ERα and ERβ). The 2-(piperidin-1-yl)ethoxy side chain provided by this precursor is a classic pharmacophore present in many SERMs. This basic amine side chain is crucial for high-affinity binding to the estrogen receptor and is a key determinant of the drug's tissue-selective agonist or antagonist profile.[4] For instance, in the SERM Raloxifene, this moiety is responsible for key interactions within the ligand-binding pocket of the estrogen receptor.

Structural Contribution to SERMs

Caption: General structure of a SERM highlighting the precursor's contribution.

Biological Context: Modulation of Estrogen Receptor Signaling

To understand the importance of this chemical building block, one must understand the biological pathway it ultimately influences. SERMs function by modulating the activity of estrogen receptors, which are ligand-activated transcription factors.

Upon binding estrogen, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) on DNA, initiating the transcription of target genes. SERMs bind to the same receptor but induce a different conformational change. This altered conformation can either mimic the effect of estrogen (agonist activity, e.g., in bone) or block the receptor from activating transcription (antagonist activity, e.g., in breast tissue).[4] The 2-(piperidin-1-yl)ethoxy side chain is instrumental in producing this differential conformational change.

Simplified Estrogen Receptor Signaling Pathway

Caption: Simplified workflow of estrogen receptor signaling modulation by a ligand.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. While commercial suppliers can provide detailed certificates of analysis, the following describes the expected analytical profile.[1][2]

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the phenol ring (typically two doublets in the 6.7-6.9 ppm range), two triplets corresponding to the methylene protons of the ethoxy bridge (-O-CH₂-CH₂-N-), and a series of multiplets for the protons on the piperidine ring. A broad singlet for the phenolic -OH proton would also be present.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, the two aliphatic carbons of the ethoxy chain, and the three unique carbons of the piperidine ring.

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight. Predicted collision cross-section (CCS) values for various adducts have been calculated, for instance, a predicted CCS of 151.1 Ų for the [M+H]⁺ adduct (m/z 222.14887).[5]

-

HPLC: High-Performance Liquid Chromatography is the standard method to assess the purity of the compound, typically showing a single major peak under appropriate chromatographic conditions.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. The following guidelines are based on the properties of its constituent functional groups (phenol, amine, ether).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is often refrigerated (2-8 °C).[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

First Aid:

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators. PubMed. Available at: [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. PubMed. Available at: [Link]

- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.

-

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. Available at: [Link]

-

phenol, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-ethoxy- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

-

Rapid synthesis of 4-benzylidene and 4-[bis-(4-methoxyphenyl)-methylene-2-substituted phenyl-benzopyrans as potential selective estrogen receptor modulators (SERMs) using McMurry coupling reaction. PubMed. Available at: [Link]

-

Supporting information for - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

Sources

- 1. CAS 100238-42-4 | 4-[2-(1-Piperidinyl)ethoxy] phenol - Synblock [synblock.com]

- 2. 100238-42-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(2-(Piperidin-1-YL)ethoxy)phenol Hydrochloride: Properties, Synthesis, and Analytical Characterization

This technical guide provides a comprehensive overview of 4-(2-(Piperidin-1-YL)ethoxy)phenol hydrochloride, a key intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, a proposed synthetic route, and analytical methodologies for its characterization and quality control.

Introduction

This compound and its hydrochloride salt are pivotal building blocks in medicinal chemistry. The presence of the piperidine and phenol ether moieties makes this compound a valuable precursor for the development of various therapeutic agents. Notably, it serves as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), a class of drugs with significant applications in hormone-related therapies.[1] This guide will delve into the core technical aspects of the hydrochloride salt of this compound, providing a foundation for its effective utilization in research and development.

Chemical and Physical Properties

The hydrochloride salt of this compound is typically a powder.[2] A summary of its known and predicted physicochemical properties is presented below.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | - |

| CAS Number | 855422-64-9 | [3] |

| Parent Compound CAS | 100238-42-4 | [4][5] |

| Molecular Formula | C₁₃H₂₀ClNO₂ | [3] |

| Molecular Weight | 257.76 g/mol | [3] |

| Appearance | Powder | [2] |

| Purity | ≥95% | [4][5] |

| Boiling Point (Predicted) | 372.7 ± 22.0 °C (for free base) | [6] |

| Density (Predicted) | 1.096 ± 0.06 g/cm³ (for free base) | [6] |

| pKa (Predicted) | 10.31 ± 0.15 (for free base) | [6] |

| Storage | Room Temperature, in a dry, sealed place | [7] |

Synthesis and Purification

The synthesis of this compound hydrochloride can be approached through a multi-step process, likely involving the etherification of hydroquinone followed by the introduction of the piperidine moiety and subsequent salt formation. A proposed synthetic pathway is outlined below, drawing inspiration from the synthesis of related pharmaceutical intermediates.[8]

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(Benzyloxy)phenol

-

To a solution of hydroquinone in acetone, add potassium carbonate.

-

Slowly add benzyl bromide to the mixture at room temperature.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-(benzyloxy)phenol.

Step 2: Synthesis of 1-(2-(4-(Benzyloxy)phenoxy)ethyl)piperidine

-

To a solution of 4-(benzyloxy)phenol in dimethylformamide (DMF), add potassium carbonate.

-

Add 1-(2-chloroethyl)piperidine hydrochloride to the mixture.

-

Heat the reaction mixture to 80-90 °C for 8-12 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of this compound

-

Dissolve the crude 1-(2-(4-(benzyloxy)phenoxy)ethyl)piperidine in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a bed of Celite and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Step 4: Preparation of this compound hydrochloride

-

Dissolve the this compound in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride in the same solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with the solvent, and dry under vacuum to obtain this compound hydrochloride.[9]

Note: This is a proposed protocol and would require optimization and validation.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound hydrochloride is crucial for its application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is recommended.

Proposed Analytical Workflow

Caption: A comprehensive analytical workflow for the quality control of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination (Proposed Method)

A reverse-phase HPLC (RP-HPLC) method would be suitable for determining the purity of this compound hydrochloride.[10][11][12]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 280 nm, based on the phenol chromophore).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Quantification: An external standard method would be employed for accurate quantification.

This method would need to be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[10]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenol ring, the ethoxy linker protons, and the protons of the piperidine ring. The integration of these signals can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[13]

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, C-O stretches of the ether, aromatic C-H and C=C stretches, and aliphatic C-H stretches of the piperidine and ethoxy groups.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Pharmacological Context

While this compound is primarily utilized as a pharmaceutical intermediate, the piperidine scaffold is a well-established pharmacophore in medicinal chemistry. Piperidine and its derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to anticancer, anti-HIV, and central nervous system effects.[14] The specific biological activity of this compound itself is not extensively documented in publicly available literature, as its primary role is a precursor in the synthesis of more complex molecules like Raloxifene.[8]

Safety and Handling

The hydrochloride salt of this compound should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.

References

- CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents.

-

4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer, 4 - Triown Chemie. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

-

Piperidin-4-one: the potential pharmacophore - PubMed. Available at: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. Available at: [Link]

- CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents.

-

Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation - JOCPR. Available at: [Link]

-

(PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin - ResearchGate. Available at: [Link]

-

phenol, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-ethoxy- - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Piperidine Synthesis. - DTIC. Available at: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. Available at: [Link]

-

2-(Piperidin-4-yl)phenol hydrochloride | C11H16ClNO | CID 91928339 - PubChem. Available at: [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. Available at: [Link]

-

Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at: [Link]

-

(PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation - ResearchGate. Available at: [Link]

-

2-(Piperidin-4-yl)phenol | C11H15NO | CID 10702452 - PubChem - NIH. Available at: [Link]

-

4-[(1R,2S)-2-(4-benzylpiperidin-1-ium-1-yl)-1-hydroxypropyl]phenol | C21H28NO2+ | CID 25271983 - PubChem. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer, 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Exporter [triownchemie.com]

- 3. 855422-64-9|4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. 1stsci.com [1stsci.com]

- 6. 100238-42-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS 100238-42-4 | 4-[2-(1-Piperidinyl)ethoxy] phenol - Synblock [synblock.com]

- 8. CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]

- 9. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. ptfarm.pl [ptfarm.pl]

- 13. researchgate.net [researchgate.net]

- 14. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-(2-(Piperidin-1-YL)ethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Preamble: From a Synthetic Intermediate to a Molecule of Untapped Potential

In the landscape of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency, hinting at an evolutionarily conserved recognition by biological systems. The piperidine ring is one such "privileged structure," forming the core of numerous approved drugs and natural alkaloids.[1][2][3] The compound 4-(2-(Piperidin-1-YL)ethoxy)phenol, while primarily cataloged as a synthetic intermediate for more complex molecules like selective estrogen receptor modulators (SERMs), possesses a unique combination of structural motifs—a phenol, an ether linkage, and a piperidine ring—that warrants a deeper investigation into its own potential pharmacological activities.

This guide deviates from a conventional monograph format. In the absence of direct, conclusive studies on the mechanism of action of this compound, we will instead embark on a structured, evidence-based exploration of its putative mechanisms. By dissecting its structure and drawing parallels with pharmacologically characterized analogs, we will propose testable hypotheses and lay out a comprehensive experimental framework to elucidate its biological function. This document is intended not as a final summary, but as a starting point for rigorous scientific inquiry.

Molecular Profile and Structural Alerts

Before delving into potential mechanisms, a brief overview of the molecule's key features is essential.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 100238-42-4 |

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.30 g/mol [4] |

| Key Structural Features | - Piperidine Ring: A saturated heterocycle known for its prevalence in CNS-active and other therapeutic agents.[1][2] - Phenolic Hydroxyl Group: A potential hydrogen bond donor and a key feature in many estrogen receptor ligands. - Ethoxy Linker: Provides conformational flexibility and influences the molecule's pharmacokinetic properties. |

The combination of a basic nitrogen in the piperidine ring and a phenolic hydroxyl group suggests that this molecule could interact with multiple biological targets.

Primary Hypothesized Mechanisms of Action

Based on its structural similarity to known bioactive molecules, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulation of Sigma Receptors

The phenoxyalkylpiperidine scaffold is a classic pharmacophore for sigma (σ) receptors, particularly the σ1 subtype.[5][6] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide array of cellular processes including ion channel regulation, neuronal signaling, and cell survival.

Rationale for this Hypothesis:

-

Structural Analogy: Numerous high-affinity σ1 receptor ligands feature an N-substituted piperidine ring connected to an aromatic system via an alkyl or alkoxy linker.[5][6][7] The overall topology of this compound fits this general profile.

-

Pharmacophoric Elements: The piperidine nitrogen serves as the basic amine essential for interaction with the σ1 binding site, while the phenoxy group can engage in aromatic or hydrophobic interactions.

Proposed Signaling Pathway:

If this compound acts as a σ1 receptor modulator (either as an agonist or antagonist), it could influence downstream signaling cascades, such as the modulation of N-methyl-D-aspartate (NMDA) receptors or voltage-gated ion channels.

Caption: Putative signaling pathway for σ1 receptor modulation.

Hypothesis 2: Estrogen Receptor (ER) Modulation

The presence of a phenol group is a strong indicator of potential interaction with estrogen receptors (ERα and ERβ). Many non-steroidal estrogens and SERMs utilize a strategically positioned phenol to mimic the A-ring of estradiol.

Rationale for this Hypothesis:

-

Phenolic Moiety: The hydroxyl group on the phenol ring can act as a crucial hydrogen bond donor, anchoring the ligand in the ER binding pocket, similar to the 3-hydroxyl of estradiol.

-

Structural Context: The compound is a known precursor for SERMs. Furthermore, structurally similar molecules, such as 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles, have been shown to bind to the estrogen receptor and exhibit antiproliferative effects on ER-positive breast cancer cells.[8] Alkylphenolic compounds are also known to be estrogenic.[9]

Proposed Signaling Pathway:

As an ER modulator, this compound could act as an agonist, antagonist, or a mixed agonist/antagonist depending on the tissue context. This would involve binding to nuclear ERs, leading to the recruitment of co-regulatory proteins and the modulation of estrogen-responsive gene transcription.

Caption: Hypothesized mechanism of estrogen receptor modulation.

Experimental Validation Framework

To systematically test these hypotheses, a tiered approach of in vitro assays is recommended. The following protocols are designed to provide a clear, actionable path for researchers.

Tier 1: Target Engagement and Affinity

The initial step is to determine if the compound physically interacts with the hypothesized targets.

Protocol 1: Radioligand Binding Assays

-

Objective: To quantify the binding affinity (Ki) of this compound for σ1, σ2, ERα, and ERβ receptors.

-

Methodology:

-

Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., HEK293 cells transfected with the human σ1 receptor or ERα).

-

Incubate the membrane preparations with a known radioligand (e.g., -pentazocine for σ1, [³H]-estradiol for ERs) and varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

Causality and Self-Validation: This is the gold-standard method for determining direct binding affinity. A low nanomolar to micromolar Ki value would provide strong evidence of target engagement. The inclusion of both σ1/σ2 and ERα/ERβ will also provide initial selectivity data.

Tier 2: Functional Activity

Once binding is confirmed, the next step is to determine the functional consequence of that binding—is the compound an agonist, antagonist, or inverse agonist?

Protocol 2: ER-Mediated Transcriptional Reporter Assay

-

Objective: To assess the functional estrogenic or anti-estrogenic activity of the compound.

-

Methodology:

-

Use an ER-positive cell line (e.g., MCF-7 breast cancer cells) stably or transiently transfected with a reporter plasmid containing an Estrogen Response Element (ERE) upstream of a luciferase gene.

-

Agonist Mode: Treat the cells with increasing concentrations of this compound and measure luciferase activity after 24-48 hours. An increase in luminescence indicates agonism.

-

Antagonist Mode: Co-treat the cells with a fixed concentration of 17β-estradiol (a known agonist) and increasing concentrations of the test compound. A decrease in estradiol-induced luminescence indicates antagonism.

-

-

Causality and Self-Validation: This assay directly links receptor binding to a downstream transcriptional event. The use of both agonist and antagonist modes provides a comprehensive functional profile.[8]

Protocol 3: Calcium Mobilization Assay for σ1 Receptor Function

-

Objective: To determine the functional effect of the compound on σ1 receptor activity.

-

Methodology:

-

Load σ1-expressing cells (e.g., NG-108 or SK-N-SH cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Measure baseline fluorescence.

-

Agonist Mode: Apply a known σ1 agonist (e.g., PRE-084) to induce a calcium response. In a separate experiment, apply the test compound to see if it elicits a similar response.

-

Antagonist Mode: Pre-incubate the cells with the test compound for a short period, then challenge with the σ1 agonist. A reduction in the agonist-induced calcium signal indicates antagonism.

-

-

Causality and Self-Validation: The σ1 receptor is known to modulate intracellular calcium release via the IP3 receptor. This assay provides a functional readout of the compound's effect on this key signaling pathway.

Experimental Workflow Diagram:

Caption: Tiered experimental workflow for mechanism of action elucidation.

Tier 3: Phenotypic Confirmation

Finally, the functional data should be correlated with a relevant cellular outcome.

Protocol 4: Cell Proliferation Assay

-

Objective: To determine the effect of the compound on the growth of ER-positive and ER-negative cancer cells.

-

Methodology:

-

Seed ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells in 96-well plates.

-

Treat the cells with a dose-response of this compound for 72-96 hours.

-

Assess cell viability using a standard method such as MTT, resazurin (AlamarBlue), or CellTiter-Glo.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

-

Causality and Self-Validation: If the compound's primary mechanism is ER antagonism, it should selectively inhibit the growth of ER-positive MCF-7 cells while having little effect on ER-negative MDA-MB-231 cells.[8] This provides strong, self-validating evidence for an ER-mediated antiproliferative effect.

Summary of Data and Interpretation

The data from these experiments should be compiled to build a comprehensive profile of the compound.

| Assay | Expected Outcome for σ1 Antagonist | Expected Outcome for ER Antagonist |

| Binding Assay | High affinity for σ1, low affinity for ERs | High affinity for ERs, low affinity for σ1 |

| Reporter Assay | No activity | Inhibition of estradiol-induced luciferase activity |

| Calcium Assay | Blocks agonist-induced Ca²⁺ release | No activity |

| Proliferation Assay | May show non-specific effects | Selective inhibition of MCF-7 cells |

Conclusion and Future Directions

While this compound is currently appreciated for its role as a synthetic building block, its core structure holds significant, unexplored potential for direct pharmacological activity. The evidence from structurally related compounds strongly suggests that its mechanism of action could involve the modulation of σ1 and/or estrogen receptors.

The experimental framework detailed in this guide provides a clear and robust pathway to test these hypotheses. The results of these studies will not only elucidate the primary mechanism of action of this specific molecule but could also pave the way for the development of a new class of therapeutic agents. Future work could involve lead optimization to improve potency and selectivity, followed by in vivo studies in relevant disease models. This systematic approach embodies the principles of modern drug discovery, transforming a simple chemical intermediate into a lead candidate for further investigation.

References

-

International Journal of New R&D. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

- Praliev, K. D., & Yu, V. K. (n.d.). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Institute of Chemical Sciences of MS-AS RK.

- Journal of Molecular Structure. (2024).

-

White, R., et al. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology, 135(1), 175-82. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Dettmann, S., et al. (2010). 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles as ligands for the estrogen receptor: synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 18(14), 4905-16. [Link]

-

MDPI. (n.d.). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. [Link]

-

ResearchGate. (n.d.). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. [Link]

-

PubChem. (n.d.). 2-(Piperidin-4-yl)phenol. [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

-

Cignarella, G., et al. (1988). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 43(10), 821-34. [Link]

-

University of Bari. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

-

MDPI. (n.d.). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

ResearchGate. (n.d.). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. [Link]

-

University of Turin. (n.d.). Development of sigma-1. [Link]

-

Ohta, K., et al. (2016). Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators. Bioorganic & Medicinal Chemistry, 24(5), 1089-1096. [Link]

-

JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. [Link]

-

BioWorld. (2000). Sigma-1 and sigma-2 receptor ligands developed. [Link]

-

RSC Publishing. (n.d.). Estrogenic activity of lignin-derivable alternatives to bisphenol A assessed via molecular docking simulations. [Link]

-

ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

-

BindingDB. (n.d.). BDBM50210399 4-phenyl-1-(phenyl(thiophen-2-yl)methyl)piperidin-4-ol. [Link]

-

University of Catania. (2024). A focus on piperidine and piperazine scaffolds. [Link]

-

ChemRxiv. (n.d.). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. CAS 100238-42-4 | 4-[2-(1-Piperidinyl)ethoxy] phenol - Synblock [synblock.com]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. | BioWorld [bioworld.com]

- 7. iris.unict.it [iris.unict.it]

- 8. 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles as ligands for the estrogen receptor: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-(2-(Piperidin-1-YL)ethoxy)phenol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of the synthetic compound 4-(2-(Piperidin-1-YL)ethoxy)phenol. While primarily recognized as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene, emerging evidence from structurally related compounds suggests a broader pharmacological potential. This document will delve into its established role in medicinal chemistry, and build a scientific rationale for its investigation as a potential standalone therapeutic agent in oncology, inflammatory disorders, and neurology. Detailed, field-proven experimental protocols are provided to empower researchers to validate these hypotheses and unlock the full therapeutic promise of this versatile molecule.

Introduction: Beyond a Synthetic Intermediate

This compound, a molecule featuring a phenol ring linked via an ethoxy bridge to a piperidine moiety, has traditionally been viewed through the narrow lens of a chemical precursor. Its significance in the multi-step synthesis of SERMs, a class of drugs with profound impact on the management of hormone-receptor-positive breast cancer and osteoporosis, is well-documented. However, a myopic focus on its role as a building block may obscure its own intrinsic biological activities. The constituent piperidine and phenol scaffolds are ubiquitous in a vast array of pharmacologically active agents, hinting at a latent therapeutic potential for the parent molecule itself. This guide will deconstruct the available evidence, from its established use to the tantalizing clues offered by its derivatives, to present a compelling case for the direct investigation of this compound as a novel drug candidate.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 100238-42-4 |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Storage | Dry, sealed place at room temperature |

Established Role in Medicinal Chemistry: A Precursor to SERMs

The primary and most well-defined application of this compound is as a crucial intermediate in the synthesis of SERMs, most notably Raloxifene. SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism. For instance, in breast tissue, they act as antagonists, inhibiting the proliferative effects of estrogen, while in bone, they can act as agonists, promoting bone density.

A derivative of the topic compound, 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles, has been synthesized and evaluated for its activity on the estrogen receptor. These compounds demonstrated significant antiproliferative properties against ERα-positive MCF-7 breast cancer cells, while showing no activity against hormone-independent ER-negative MDA-MB-231 cells. This underscores the importance of the 4-(2-(piperidin-1-yl)ethoxy)phenyl moiety in directing activity towards the estrogen receptor.

Unveiling the Intrinsic Therapeutic Potential: A Scientific Rationale

The therapeutic potential of this compound as a standalone agent can be inferred from the well-established pharmacological activities of its core components: the piperidine ring and the phenolic group. Furthermore, the activities of closely related molecules provide compelling evidence for specific therapeutic avenues.

Potential as an Anticancer Agent

The piperidine nucleus is a privileged scaffold in medicinal chemistry, found in numerous anticancer agents. Piperidin-4-ones, for instance, have reported anticancer activities. The aforementioned study on benzimidazole derivatives of our topic compound provides a direct, albeit derivative-based, link to anticancer potential, specifically in hormone-dependent breast cancer. The phenolic group is also a common feature in many natural and synthetic compounds with anticancer properties. Phenolic compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

A plausible hypothesis is that this compound itself could exhibit cytostatic or cytotoxic effects on estrogen receptor-positive breast cancer cells. Its structural similarity to the side chain of SERMs suggests it might interact with the estrogen receptor, potentially modulating its activity.

Potential as an Anti-inflammatory Agent

Both piperidine and phenol moieties are associated with anti-inflammatory properties. Various piperidine derivatives have been investigated for their ability to modulate inflammatory pathways. Phenolic compounds are well-known for their antioxidant and anti-inflammatory effects, often attributed to their ability to scavenge free radicals and modulate pro-inflammatory signaling cascades.

Therefore, it is reasonable to hypothesize that this compound may possess anti-inflammatory activity. This could be mediated through the inhibition of inflammatory enzymes or the modulation of cytokine production.

Potential as a Neurological Agent: NMDA Receptor Modulation

Intriguingly, a compound with high structural similarity to our topic molecule, 1-[2-(4-Hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol, has been identified as a potent and selective NMDA receptor antagonist. NMDA receptors are critical for synaptic plasticity and neuronal communication, and their dysregulation is implicated in various neurological and psychiatric disorders. The piperidine moiety is a common feature in many CNS-active drugs.

This finding strongly suggests that this compound should be investigated for its potential to modulate NMDA receptor activity. Such activity could have therapeutic implications for conditions like neuropathic pain, epilepsy, and neurodegenerative diseases.

Experimental Workflows for Therapeutic Validation

To empirically test the therapeutic hypotheses outlined above, a systematic in vitro evaluation is warranted. The following section provides detailed, self-validating experimental protocols for assessing the anticancer, anti-inflammatory, and NMDA receptor modulating activities of this compound.

Synthesis of this compound

While commercially available, in-house synthesis may be required for research purposes. A common synthetic route involves the Williamson ether synthesis.

Diagram of Synthetic Pathway

Caption: Synthetic route to this compound.

Step-by-Step Protocol:

-

To a solution of hydroquinone (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-(2-chloroethyl)piperidine hydrochloride (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

In Vitro Anticancer Activity Assessment

Diagram of Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer activity screening.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium and treat the cells for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Assay: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Anti-inflammatory Activity Assessment

Diagram of Anti-inflammatory Screening Workflow

The Piperidinyl Ethoxy Phenol Scaffold: A Cornerstone in Pharmacophore Design

The following technical guide details the Structure-Activity Relationship (SAR) of the Piperidinyl Ethoxy Phenol moiety, a "privileged scaffold" in medicinal chemistry. While utilized in various therapeutic areas, this guide focuses on its canonical role as the critical "anti-estrogenic switch" in Selective Estrogen Receptor Modulators (SERMs) and its emerging utility in transporter inhibition.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary & Chemical Space

The 4-[2-(1-piperidinyl)ethoxy]phenol moiety (CAS: 100238-42-4) represents a quintessential "basic side chain" in modern drug discovery. Structurally, it consists of three distinct domains:

-

The Basic Terminus: A piperidine ring (pKa ~9–10) capable of forming ionic interactions.

-

The Linker: An ethoxy ethyl chain providing specific spatial separation (approx. 3–4 Å).

-

The Phenolic Anchor: An aromatic system capable of hydrogen bonding and π-stacking.

This scaffold is best known as the structural determinant that converts a pure estrogen agonist (like estradiol) into a Selective Estrogen Receptor Modulator (SERM) . By protruding from the ligand-binding pocket, this side chain displaces Helix 12 of the Estrogen Receptor (ER), forcing an antagonist conformation in breast tissue while maintaining agonist activity in bone.

Chemical Synthesis & Assembly

To access this scaffold for SAR studies, robust synthetic protocols are required. The two primary routes are Nucleophilic Substitution (Williamson Ether Synthesis) and Mitsunobu Coupling .

Protocol 1: Scalable Alkylation (Williamson Ether Synthesis)

Use Case: Large-scale preparation of the core building block.

Reagents: Hydroquinone (excess), 1-(2-chloroethyl)piperidine hydrochloride,

-

Activation: Charge a reaction vessel with Hydroquinone (3.0 equiv) and anhydrous

(3.0 equiv) in DMF. Stir at 60°C for 30 minutes under -

Alkylation: Add 1-(2-chloroethyl)piperidine HCl (1.0 equiv) portion-wise.

-

Reflux: Heat to 80–90°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Cool to RT, filter inorganic salts. Dilute filtrate with water and extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted hydroquinone) followed by brine.

-

Purification: Recrystallize from EtOH/EtOAc or purify via silica gel flash chromatography.

Protocol 2: Convergent Mitsunobu Coupling

Use Case: Late-stage functionalization of complex phenolic cores.

Reagents: Phenolic Core, 2-(piperidin-1-yl)ethanol,

-

Complexation: Dissolve the Phenolic Core (1.0 equiv), 2-(piperidin-1-yl)ethanol (1.2 equiv), and Triphenylphosphine (

, 1.5 equiv) in anhydrous THF at 0°C. -

Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv).

-

Reaction: Allow to warm to RT and stir for 12–18 hours.

-

Validation: High yields depend on the acidity of the phenol; electron-deficient phenols react faster.

Visualization: Synthetic Pathways

Figure 1: Parallel synthetic strategies for accessing the piperidinyl ethoxy phenol pharmacophore.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this moiety is governed by a strict set of steric and electronic requirements. The following analysis breaks down the SAR by region.

A. The Basic Terminus (The Piperidine Ring)

This is the "warhead" for ionic interaction. In the context of the Estrogen Receptor (ER

| Modification | Effect on Potency (ER | Mechanistic Insight |

| Piperidine (Parent) | Optimal | Ideal pKa (~10) and steric bulk to displace Helix 12 without steric clash. |

| Pyrrolidine (5-membered) | High Potency | Often equipotent to piperidine; slightly lower lipophilicity. Found in Lasofoxifene.[1] |

| Morpholine (O-atom) | Reduced (~10-fold loss) | Reduced basicity (pKa ~8.3) weakens the salt bridge with Asp351. |

| Diethylamine (Acyclic) | Variable/Lower | Increased conformational flexibility leads to a higher entropic penalty upon binding. |

| N-Oxide | Inactive | Loss of basicity destroys the electrostatic anchor. |

B. The Linker (Ethoxy Chain)

The two-carbon ethoxy chain is not merely a connector; it acts as a "molecular ruler."

-

Chain Length: A 2-carbon chain (

) is strictly conserved in successful SERMs (Raloxifene, Arzoxifene).- (Methylene): Too short; causes steric clash between the basic amine and the receptor backbone.

- (Propoxy): Too flexible; pushes the amine too far past Asp351, reducing binding affinity.

-

Rigidification: Constraining the linker (e.g., incorporating it into a ring) usually results in a loss of potency, suggesting that the ethoxy chain requires specific torsional freedom to navigate the "throat" of the ligand-binding domain.

C. The Phenolic Anchor

The phenol group serves two roles:[2]

-

Binding: Mimics the A-ring of Estradiol (

), forming H-bonds with Glu353 and Arg394 . -

Scaffold Attachment: The position of the ether linkage relative to the phenol hydroxyl is critical.

-

Para-substitution: Generally preferred for linear antagonists.

-

Meta-substitution: Tolerated but often alters the vector of the side chain, potentially changing the drug from an antagonist to a partial agonist.

-

Mechanistic Logic: The "Helix 12 Switch"

Understanding why this structure works is essential for designing analogs.

-

Agonist Mode (Estradiol): Ligand binds

Helix 12 seals the pocket -

Antagonist Mode (Piperidinyl Ethoxy Phenol):

-

The Phenol anchors the molecule in the

site. -

The Ethoxy Linker directs the Piperidine outward.

-

The Piperidine Nitrogen clashes with the natural position of Helix 12 and electrostatically locks onto Asp351.

-

Result: Helix 12 is physically prevented from sealing the pocket. Co-repressors are recruited instead of co-activators.

-

Visualization: Mechanism of Action

Figure 2: Mechanistic interference of the piperidinyl side chain with ER Alpha Helix 12.

Biological Characterization Protocols

To validate new analogs containing this moiety, the following assay cascade is recommended.

Assay 1: Competitive Radioligand Binding (ER vs ER )

Purpose: Determine affinity (

-

Tracer:

-Estradiol. -

Protocol: Incubate cytosolic extracts (or recombinant ER) with tracer and increasing concentrations of the test compound (0.1 nM – 1

M) for 18h at 4°C. Separate bound/free via dextran-coated charcoal. -

Success Criteria:

nM is typically required for lead candidates.

Assay 2: MCF-7 Cell Proliferation (Functional Antagonism)

Purpose: Confirm SERM activity (breast cancer inhibition).

-

Cell Line: MCF-7 (ER+ breast cancer cells).[3]

-

Protocol:

-

Starve cells in phenol-red-free media (with charcoal-stripped FBS) for 48h.

-

Treat with Estradiol (1 nM) + Test Compound (dose-response).

-

Measure proliferation via MTT or ATP luminescence after 4–6 days.

-

-

Success Criteria: Dose-dependent inhibition of

-induced growth.[3][4]

References

-

Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene : A novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry. Link

-

Medicinal Chemistry and Emerging Strategies Applied to the Development of Selective Estrogen Receptor Modulators (SERMs) . Current Medicinal Chemistry. Link

-

2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles as ligands for the estrogen receptor : Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry. Link

-

Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines . Journal of Medicinal Chemistry. Link

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides . Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles as ligands for the estrogen receptor: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 4-(2-(Piperidin-1-YL)ethoxy)phenol in Central Nervous System Research: A Technical Guide

Foreword: A Molecule of Growing Interest in Neuropharmacology

In the intricate landscape of central nervous system (CNS) drug discovery, the identification of novel molecular scaffolds with the potential to modulate key pathological pathways is of paramount importance. Among the myriad of compounds under investigation, 4-(2-(Piperidin-1-YL)ethoxy)phenol has emerged as a molecule of significant interest. Initially recognized as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs)[1], its structural motifs—a phenol ring, an ether linkage, and a piperidine moiety—hint at a broader pharmacological potential, particularly in the realm of neurodegenerative and psychiatric disorders. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its fundamental chemical properties to its potential applications and the experimental methodologies to explore its role in CNS research.

Section 1: Physicochemical Properties and Synthesis

Molecular Profile

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 100238-42-4 | N/A |

| Molecular Formula | C₁₃H₁₉NO₂ | N/A |

| Molecular Weight | 221.30 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane | N/A |

Rationale for Synthesis: The Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers[3][4]. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of our target molecule, the synthesis logically proceeds by reacting a hydroquinone derivative with an N-alkylated piperidine halide.

Detailed Synthesis Protocol

This protocol outlines a representative Williamson ether synthesis for this compound, adapted from general procedures for similar compounds[5][6][7].

Materials:

-

Hydroquinone

-

1-(2-Chloroethyl)piperidine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Step-by-Step Methodology:

-

Deprotonation of Hydroquinone: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone (1 equivalent) in anhydrous DMF or ACN. Add a slight excess of a strong base such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents) to deprotonate one of the phenolic hydroxyl groups, forming the corresponding phenoxide. Stir the mixture at room temperature for 30-60 minutes. The formation of the sodium or potassium salt of hydroquinone is crucial as it creates a potent nucleophile.

-

Nucleophilic Substitution: To the stirred suspension, add 1-(2-chloroethyl)piperidine hydrochloride (1 equivalent). The reaction mixture is then heated to a temperature between 60-80°C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined, washed with brine to remove any remaining inorganic salts, and then dried over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Section 2: Pharmacological Profile and Mechanism of Action in the CNS

The therapeutic potential of this compound in the CNS is likely multifaceted, stemming from its ability to interact with specific molecular targets and modulate key signaling pathways implicated in neurodegeneration.

Predicted Affinity for Sigma-1 Receptors

A study on phenoxyalkylpiperidines revealed that compounds with a similar N-[(4-methoxyphenoxy)ethyl]piperidine scaffold exhibit high affinity for the σ₁ receptor, with Ki values in the nanomolar range (0.89–1.49 nM)[9]. The presence of the piperidine ring and the phenoxy-ethyl moiety in this compound aligns with the pharmacophore for high-affinity sigma-1 receptor ligands[10].

Table of Sigma-1 Receptor Binding Affinities for Analogous Compounds:

| Compound | Ki (nM) for σ₁ Receptor | Source |

| N-[(4-methoxyphenoxy)ethyl]piperidine | 0.89 - 1.49 | [9] |

| Haloperidol | ~2-4 | [11] |

| SA4503 | 17.4 | [12] |

Proposed Neuroprotective Mechanisms

The neuroprotective effects of phenolic and piperidine-containing compounds are well-documented and are likely to be central to the therapeutic potential of this compound in CNS disorders such as Alzheimer's and Parkinson's disease[13][14][15][16].

2.2.1. Modulation of Oxidative Stress

Phenolic compounds are known for their potent antioxidant properties[17]. The phenol group in this compound can act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage to neurons. Activation of the sigma-1 receptor has also been shown to upregulate the expression of antioxidant genes through the Nrf2 signaling pathway[18].

2.2.2. Anti-inflammatory Action

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Piperine, a well-known piperidine-containing natural product, has demonstrated potent anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α[13][15]. It is plausible that this compound shares this anti-inflammatory activity. Furthermore, sigma-1 receptor activation can inhibit microglia-mediated inflammation[19].

2.2.3. Anti-apoptotic Signaling

The piperidine moiety and sigma-1 receptor agonism may confer anti-apoptotic properties. Studies on piperine have shown that it can maintain the balance of Bcl-2/Bax, a critical regulator of the intrinsic apoptotic pathway[13]. Sigma-1 receptor activation is also known to regulate calcium homeostasis and modulate the levels of Bcl-2 and caspases, thereby preventing neuronal cell death[20].

Proposed Signaling Pathway for Neuroprotection:

Caption: Proposed neuroprotective signaling pathways of this compound.

Section 3: Experimental Protocols for CNS Research

To rigorously evaluate the therapeutic potential of this compound, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating and provide a framework for investigating the compound's pharmacological properties.

In Vitro Assays

3.1.1. Sigma-1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the human sigma-1 receptor.

Materials:

-

Human sigma-1 receptor-expressing cell line membranes (e.g., from HEK293 cells)

-

Radioligand: -pentazocine

-

Non-specific binding control: Haloperidol

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, -pentazocine (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol for non-specific binding.

-

Incubate the plate at 37°C for 120 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

3.1.2. Neuroprotection Assay in a Cellular Model of Alzheimer's Disease

Objective: To assess the ability of this compound to protect neurons from amyloid-beta (Aβ)-induced toxicity.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide

-

This compound

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Plate reader

Protocol:

-

Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induce neurotoxicity by adding Aβ₂₅₋₃₅ or Aβ₁₋₄₂ to the cell culture medium and incubate for another 24 hours.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.

-

Express cell viability as a percentage of the control (untreated) cells.

In Vivo Studies in Animal Models

3.2.1. MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To evaluate the in vivo efficacy of this compound in a well-established animal model of Parkinson's disease[14][17].

Animals: C57BL/6 mice

Materials:

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

This compound

-

Vehicle for drug administration (e.g., saline with 0.5% Tween 80)

-

Rotarod apparatus

-

Antibodies for tyrosine hydroxylase (TH) immunohistochemistry

Protocol:

-

Drug Administration: Administer this compound or vehicle orally to the mice for a pre-treatment period of 8-15 days.

-

Induction of Parkinsonism: On consecutive days (e.g., for 7 days), administer MPTP (e.g., 30 mg/kg, i.p.) to the mice.

-

Behavioral Assessment: Following the MPTP treatment, assess motor coordination using the rotarod test at regular intervals.

-

Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum for the measurement of dopamine and its metabolites using HPLC.

-

Histological Analysis: Perfuse the brains and perform immunohistochemistry on substantia nigra sections using an antibody against tyrosine hydroxylase to quantify the loss of dopaminergic neurons.

Experimental Workflow for In Vivo Study:

Caption: Workflow for in vivo evaluation in an MPTP mouse model.

Section 4: Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutics for CNS disorders. Its predicted high affinity for the sigma-1 receptor, coupled with the known neuroprotective properties of its constituent phenolic and piperidine moieties, provides a strong rationale for its further investigation.

Future research should focus on:

-

Definitive Receptor Profiling: Comprehensive in vitro binding assays to confirm its affinity and selectivity for sigma-1 and other CNS receptors.

-

Mechanism of Action Studies: Elucidating the precise downstream signaling pathways modulated by this compound in relevant neuronal cell models.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies to determine its brain penetrance, metabolic stability, and safety profile.

-

Efficacy in Diverse Animal Models: Evaluating its therapeutic potential in a broader range of animal models of neurodegenerative and psychiatric diseases.

References

-

MySkinRecipes. This compound. [Link]

- Abate, C., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 56(22), 9037-9048.

- Liu, B., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 17(5), 7041-7047.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Correia, A. O., et al. (2015). Neuroprotective effects of piperine, an alkaloid from the Piper genus, on the Parkinson's disease model in rats. Journal of Neurology & Therapeutics, 1(1), 1-8.

- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.

- Guitart, X., et al. (2014). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 8, 268.

-

Utah Tech University. Williamson Ether Synthesis. [Link]

- Skuza, G., & Rogóż, Z. (2006). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Pharmacological reports : PR, 58(5), 743–753.

-

Inotiv. Parkinson's Disease. [Link]

- Michalska, P., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants (Basel, Switzerland), 9(7), 633.

- Banks, H. D. (1992). Piperidine Synthesis.

- Rahman, M. A., et al. (2021). Exploring the Therapeutic Potential of Phytochemicals in Alzheimer's Disease: Focus on Polyphenols and Monoterpenes. Frontiers in pharmacology, 12, 753100.

- Carta, A. R., et al. (2011). Animal models of Parkinson' disease. The main clinical features of each parkinsonian animal model are reported.

- Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.

- Al-Ghanimi, O., et al. (2020).

- Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(16), 8758.

-

Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

- Amata, E., et al. (2022). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 238, 114467.

- Apaza Ticona, L., et al. (2022). Anti-Alzheimer's and Anti-inflammatory Activities of Compounds Isolated from Solanum Mauritianum.

- Penke, B., et al. (2017). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects.

- Francis Academic Press. (2023).